Cas no 2097924-49-5 (ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate)

Ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate is a synthetic organic compound featuring a hybrid structure combining imidazolidinedione and piperidine moieties. The presence of a trifluoroethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The ester functionality allows for further derivatization, while the carbonyl groups provide reactive sites for selective modifications. This compound is particularly useful in the development of pharmacologically active molecules, such as enzyme inhibitors or receptor modulators, due to its structural versatility and potential for targeted interactions. Its well-defined synthetic pathway ensures reproducibility for research and industrial applications.
ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate structure
2097924-49-5 structure
商品名:ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate
CAS番号:2097924-49-5
MF:C16H22F3N3O5
メガワット:393.358194828033
CID:5995453
PubChem ID:126854968

ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate
    • ethyl 4-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-4-oxobutanoate
    • F6529-3582
    • AKOS032460752
    • ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
    • 2097924-49-5
    • インチ: 1S/C16H22F3N3O5/c1-2-27-14(25)4-3-12(23)20-7-5-11(6-8-20)21-9-13(24)22(15(21)26)10-16(17,18)19/h11H,2-10H2,1H3
    • InChIKey: YODROQUQQGSNFN-UHFFFAOYSA-N
    • ほほえんだ: FC(CN1C(CN(C1=O)C1CCN(C(CCC(=O)OCC)=O)CC1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 393.15115530g/mol
  • どういたいしつりょう: 393.15115530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 603
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 87.2Ų

ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6529-3582-25mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
25mg
$109.0 2023-09-08
Life Chemicals
F6529-3582-15mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
15mg
$89.0 2023-09-08
Life Chemicals
F6529-3582-10mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
10mg
$79.0 2023-09-08
Life Chemicals
F6529-3582-30mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
30mg
$119.0 2023-09-08
Life Chemicals
F6529-3582-40mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
40mg
$140.0 2023-09-08
Life Chemicals
F6529-3582-2mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
2mg
$59.0 2023-09-08
Life Chemicals
F6529-3582-10μmol
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6529-3582-75mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
75mg
$208.0 2023-09-08
Life Chemicals
F6529-3582-4mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
4mg
$66.0 2023-09-08
Life Chemicals
F6529-3582-100mg
ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate
2097924-49-5
100mg
$248.0 2023-09-08

ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoate 関連文献

ethyl 4-{4-2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-ylpiperidin-1-yl}-4-oxobutanoateに関する追加情報

Recent Advances in the Study of Ethyl 4-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate (CAS: 2097924-49-5)

The compound ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate (CAS: 2097924-49-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazolidinone and piperidine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, paving the way for its potential use in drug development.

One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the condensation of 2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidine with a piperidine derivative, followed by esterification to yield the final product. This advancement is critical for facilitating further preclinical and clinical studies.

Pharmacological evaluations have revealed that ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate exhibits potent inhibitory activity against specific kinases involved in inflammatory pathways. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular docking studies have elucidated its binding mode within the active site of target proteins, providing a structural basis for its activity and guiding future derivative design.

Another noteworthy finding comes from a recent preclinical study investigating the compound's efficacy in neurodegenerative diseases. The research, conducted in animal models of Alzheimer's disease, reported that the compound could cross the blood-brain barrier and reduce amyloid-beta plaque formation. These results, published in Neuropharmacology (2024), highlight its potential as a therapeutic candidate for neurodegenerative disorders, although further studies are needed to confirm its safety and efficacy in humans.

In addition to its therapeutic potential, the compound's pharmacokinetic properties have been a focus of recent research. A pharmacokinetic study in rodents revealed favorable absorption and distribution profiles, with a half-life conducive to once-daily dosing. However, challenges such as metabolic stability and potential drug-drug interactions remain to be addressed in subsequent phases of development.

In conclusion, ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate represents a promising scaffold in medicinal chemistry, with applications spanning anti-inflammatory and neurodegenerative therapies. Continued research into its mechanism of action, optimization of its pharmacokinetic properties, and evaluation in clinical settings will be essential to fully realize its therapeutic potential. The recent advancements underscore the importance of this compound in the ongoing quest for novel and effective treatments in the chemical biology and pharmaceutical industries.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.